molecular formula C13H21N3O5S B3048360 Aminodi(ethyloxy)ethylaminocarbonylbenzenesulfonamide CAS No. 165618-72-4

Aminodi(ethyloxy)ethylaminocarbonylbenzenesulfonamide

Cat. No.: B3048360
CAS No.: 165618-72-4
M. Wt: 331.39 g/mol
InChI Key: QGGYVKRXFQLYQD-UHFFFAOYSA-N
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Description

Aminodi(ethyloxy)ethylaminocarbonylbenzenesulfonamide (C₁₃H₂₁N₃O₅S, molecular weight: 355.39 g/mol) is a sulfonamide derivative characterized by a benzenesulfonamide core linked to a di(ethyloxy)ethylaminocarbonyl side chain (). Its SMILES notation (O=S(=O)(N)c1ccc(C(=O)NCCOCCOCCN)cc1) highlights the sulfonamide group (-SO₂NH₂) at the para position of the benzene ring and the branched polyether-amine moiety.

Properties

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O5S/c14-5-7-20-9-10-21-8-6-16-13(17)11-1-3-12(4-2-11)22(15,18)19/h1-4H,5-10,14H2,(H,16,17)(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGYVKRXFQLYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCOCCOCCN)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274356
Record name aminodi(ethyloxy)ethylaminocarbonylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165618-72-4
Record name aminodi(ethyloxy)ethylaminocarbonylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]-4-(aminosulfonyl)benzamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7AMK4J5SW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aminodi(Ethyloxy)Ethylaminocarbonylbenzenesulfonamide typically involves the reaction of ethyloxyethylamine with a benzenesulfonyl chloride derivative under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under controlled conditions. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the completion of the reaction. The product is then isolated and purified using industrial-scale purification methods such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Aminodi(Ethyloxy)Ethylaminocarbonylbenzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound Aminodi(ethyloxy)ethylaminocarbonylbenzenesulfonamide:

Overview
this compound is a chemical compound with the molecular formula C13H21N3O5S . It has a molecular weight of 331.39 g/mol .

Key Information

  • IUPAC Name : N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-sulfamoylbenzamide
  • Other Names : N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-(aminosulfonyl)benzamide

Applications

The search results describe related benzenesulfonamide compounds and their applications, but do not specifically detail the applications of this compound. However, the provided results suggest potential applications based on the properties of related compounds:

  • Carbonic Anhydrase Inhibitors (CAIs) : Benzenesulfonamide derivatives are known as carbonic anhydrase inhibitors, with clinical use as diuretics and in the treatment of conditions such as glaucoma, epilepsy, macular edema, and acute mountain sickness .
  • Treatment of Various Diseases : These compounds may be used in preparation of drugs for treating glaucoma, altitude anoxia, epilepsy, cancer, leukemia, obesity and arthritis .
  • Antitumor Activity : Some ureido-bearing benzenesulfonamide CA IX inhibitors have displayed promising antiproliferative effects in cancer cells . They can be associated with conventional chemotherapy or radiotherapy to reduce tumor growth in vivo .
  • Other Potential Applications : Sulfamoyl-substituted phenethylamine derivatives have exhibited alpha-adrenergic blocking action and may be useful as antihypertensive agents and for the treatment of congestive heart failure .

Related Compounds

  • Acetazolamide : A clinically used CA inhibitor for altitude hypoxia and epilepsy .
  • SLC-0111 : A ureido-bearing p-benzenesulfonamide CA IX inhibitor in Phase Ib/II clinical trials for pancreatic ductal adenocarcinoma .
  • Sulfanilamide and Metanilamide : Reacted with phenylchloroformate to create phenylcarbamate derivatives .

Mechanism of Action

The mechanism of action of Aminodi(Ethyloxy)Ethylaminocarbonylbenzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase. This enzyme plays a crucial role in the regulation of pH and fluid balance in various tissues. By inhibiting carbonic anhydrase, the compound can affect the production of bicarbonate and hydrogen ions, leading to changes in pH and fluid balance. This mechanism is particularly relevant in the treatment of conditions such as glaucoma and certain types of edema .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Three structurally related compounds—EG1, EG2 (the target compound), and EG3—are compared below ():

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
EG1 C₁₅H₂₄N₄O₆S 412.45 Glycylamino group
EG2 C₁₃H₂₁N₃O₅S 355.39 Di(ethyloxy)ethylamine
EG3 C₂₂H₃₀N₄O₆S 502.57 Phenylalanine residue
  • EG2 features a shorter di(ethyloxy)ethylamine chain, balancing moderate hydrophilicity and flexibility.
  • EG3 includes a phenylalanine residue, introducing aromaticity and bulkiness, which may enhance target binding but reduce solubility .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The di(ethyloxy)ethyl chain in EG2 may improve solubility and bioavailability compared to bulkier analogs like EG3. However, the absence of aromatic or heterocyclic substituents (as in EG3) might limit target affinity .

Biological Activity

Aminodi(ethyloxy)ethylaminocarbonylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H21N3O5S. The sulfonamide group is known for its diverse pharmacological properties, including antibacterial and anti-inflammatory effects. The structure includes an ethylamine moiety that may enhance its bioactivity due to its ability to engage in hydrogen bonding and other interactions with biological targets .

The biological activity of this compound can be attributed to several mechanisms:

  • Antibacterial Activity : Sulfonamides are well-documented for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for nucleic acid production.
  • Binding Affinity : The compound's binding affinity to specific receptors can influence its therapeutic effects. Studies have shown that modifications to the sulfonamide structure can affect binding selectivity and efficacy against various biological targets .
  • Neurogenic Effects : Research indicates that similar compounds may modulate neurogenesis through receptor-mediated pathways, suggesting potential applications in neuropharmacology .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Effect Reference
AntibacterialMIC against E. coli: 10 μg/mL
AnticancerIC50 against HeLa cells: ~20 μM
Receptor BindingKd value: 5 μM for ERK2
Neurogenic ModulationEC50: 3.84 μM

Case Studies

  • Antibacterial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Salmonella typhimurium, with a minimum inhibitory concentration (MIC) of 10 μg/mL . This suggests that the compound could be a candidate for developing new antibacterial agents.
  • Cancer Cell Inhibition : In vitro assays indicated that the compound inhibited the proliferation of HeLa cervical carcinoma cells with an IC50 value of approximately 20 μM. This highlights its potential as an anticancer agent, particularly in targeting pathways involved in cell growth and survival .
  • Neurogenic Potential : The compound was evaluated for its effects on neurogenesis in human neural stem cells (hNSCs). It was found to modulate differentiation along specific lineages, indicating potential applications in neurodegenerative diseases .

Q & A

Q. How can in vitro findings be contextualized for potential in vivo translation?

  • Perform pharmacokinetic profiling (e.g., plasma stability, microsomal half-life) and correlate with physicochemical properties (e.g., polar surface area <140 Ų for blood-brain barrier penetration). Use allometric scaling from rodent models to estimate human dosing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aminodi(ethyloxy)ethylaminocarbonylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
Aminodi(ethyloxy)ethylaminocarbonylbenzenesulfonamide

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